

Characterization of Boc-Tyr(Bzl)-aldehyde: A Comparative Guide to NMR Spectroscopic Data

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Compound of Interest

Compound Name: Boc-tyr(bzl)-aldehyde

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For researchers and professionals in drug development and chemical synthesis, precise analytical data is paramount for the verification of molecular structures. This guide provides a comparative analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for N- α -Boc-O-benzyl-L-tyrosinal, commonly known as **Boc-Tyr(Bzl)-aldehyde**. Due to the limited availability of directly published complete datasets for **Boc-Tyr(Bzl)-aldehyde**, this guide presents a detailed, predicted NMR characterization based on the analysis of its precursor, Boc-Tyr(Bzl)-OH, and established principles of NMR spectroscopy. For comparative purposes, the experimentally determined NMR data for the closely related and commercially available Boc-L-tyrosine is also presented.

This guide is intended to serve as a valuable resource for the identification and characterization of this important synthetic intermediate, providing clear data tables, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Comparison of ^1H NMR Data

The transformation of the carboxylic acid in Boc-Tyr(Bzl)-OH to the aldehyde in **Boc-Tyr(Bzl)-aldehyde** introduces a distinctive aldehyde proton signal in the ^1H NMR spectrum, typically found significantly downfield (around 9-10 ppm). The rest of the spectrum is expected to show minor shifts in the signals of adjacent protons.

Compound	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Boc-Tyr(Bzl)-aldehyde (Predicted)	~9.6	s	-	1H	-CHO
7.45 - 7.30	m	-	5H	Bzl-H	
7.15	d	8.5	2H	Tyr-H	
6.95	d	8.5	2H	Tyr-H	
5.05	s	-	2H	-CH ₂ -Ph	
~4.4	m	-	1H	α -CH	
~3.0	m	-	2H	β -CH ₂	
1.40	s	-	9H	Boc-CH ₃	
Boc-L-Tyrosine[1]	7.03	d	8.4	2H	Tyr-H
6.70	d	8.4	2H	Tyr-H	
4.32-4.23	m	-	1H	α -CH	
3.04	dd	13.8, 5.2	1H	β -CH	
2.81	dd	13.8, 5.2	1H	β -CH	
1.39	s	-	9H	Boc-CH ₃	

Comparison of ¹³C NMR Data

The most significant change in the ¹³C NMR spectrum upon conversion of the carboxylic acid to the aldehyde is the appearance of a carbonyl carbon signal for the aldehyde at a characteristic downfield chemical shift, typically between 190 and 200 ppm. The other carbon signals are expected to remain in similar regions.

Compound	Chemical Shift (δ , ppm)	Assignment
Boc-Tyr(Bzl)-aldehyde (Predicted)	~200	-CHO
~158	Tyr C-O	
~156	Boc C=O	
~137	Bzl C-ipso	
~130	Tyr C-H	
~129	Bzl C-H	
~128	Bzl C-H	
~127	Tyr C-ipso	
~115	Tyr C-H	
~80	Boc C(CH ₃) ₃	
~70	-CH ₂ -Ph	
~55	α -C	
~37	β -C	
~28	Boc-CH ₃	
Boc-L-Tyrosine ^[1]	174.2	-COOH
157.5, 157.4	Tyr C-O, Boc C=O	
131.4	Tyr C-H	
128.3	Tyr C-ipso	
116.3	Tyr C-H	
80.7	Boc C(CH ₃) ₃	
57.1	α -C	
39.2	β -C	
28.6	Boc-CH ₃	

Experimental Protocol: Synthesis of Boc-Tyr(Bzl)-aldehyde

This protocol describes a common method for the reduction of a protected amino acid to its corresponding aldehyde.

Materials:

- Boc-Tyr(Bzl)-OH
- N,O-Dimethylhydroxylamine hydrochloride
- N-Methylmorpholine (NMM)
- Isobutyl chloroformate
- Lithium aluminum hydride (LiAlH_4) or Diisobutylaluminium hydride (DIBAL-H)
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM)
- 1 M HCl
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

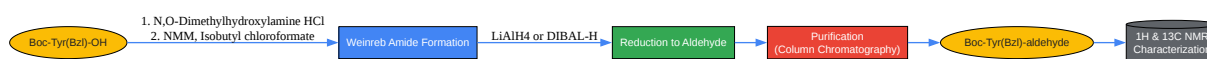
Procedure:

- Weinreb Amide Formation:
 - Dissolve Boc-Tyr(Bzl)-OH (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

- Cool the solution to 0 °C in an ice bath.
- Add N-methylmorpholine (2.2 eq) dropwise.
- Slowly add isobutyl chloroformate (1.1 eq) and stir the reaction mixture at 0 °C for 1-2 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide.
- Reduction to Aldehyde:
 - Dissolve the crude Weinreb amide in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
 - Slowly add a solution of LiAlH₄ (1.5 eq) or DIBAL-H (1.5 eq) in THF dropwise.
 - Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) or 1 M HCl at -78 °C.
 - Allow the mixture to warm to room temperature and stir until two clear layers are formed.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by silica gel column chromatography to yield **Boc-Tyr(Bzl)-aldehyde**.

Synthesis and Characterization Workflow

The following diagram illustrates the key steps in the synthesis and subsequent NMR characterization of **Boc-Tyr(Bzl)-aldehyde**.



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Caption: Synthetic pathway for **Boc-Tyr(Bzl)-aldehyde** and its characterization.

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References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Characterization of Boc-Tyr(Bzl)-aldehyde: A Comparative Guide to NMR Spectroscopic Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15557248#1h-nmr-and-13c-nmr-data-for-boc-tyr-bzl-aldehyde-characterization>]

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